molecular formula C23H18N6O4 B2615220 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 1396881-32-5

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide

Cat. No. B2615220
CAS RN: 1396881-32-5
M. Wt: 442.435
InChI Key: IWSLCQJYJFLJHY-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C23H18N6O4 and its molecular weight is 442.435. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamides, derived from the antibacterial drug sulfanilamide, constitute an important class of biologically active compounds with a broad spectrum of pharmacological applications. These versatile compounds exhibit various properties, including antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activities .

Synthesis and Structure

The compound features a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents. It is synthesized through multistep reactions starting from 4-chloropyridine-3-sulfonamide, leading to the formation of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides. These derivatives are further converted with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .

Antifungal Activity

The final compounds were evaluated for antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis. Many of these compounds demonstrated greater efficacy than fluconazole, particularly towards Candida albicans and Rhodotorula mucilaginosa species, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL. Notably, the compound’s mode of binding to Candida albicans lanosterol 14α-demethylase was also studied .

In Vitro Cytotoxicity

In addition to antifungal activity, selected compounds were evaluated for in vitro cytotoxicity on the NCI-60 cell line panel. This assessment provides insights into their potential use as anticancer agents .

Other Potential Applications

While the primary focus has been on antifungal and anticancer properties, further investigations may explore additional applications, such as antibacterial, anti-TB, and other pharmacological effects .

properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4/c24-20(30)13-28-23(32)29(27-26-28)15-11-9-14(10-12-15)25-22(31)21-16-5-1-3-7-18(16)33-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H2,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSLCQJYJFLJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)N5C(=O)N(N=N5)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide

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